5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
Description
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a heterocyclic compound featuring a benzo[c]isoxazole core substituted with a 2-chlorophenylamino group at position 5 and a methyl group at position 2. Its fused isoxazole-dione structure confers redox activity, making it a candidate for pharmaceutical and agrochemical applications. The compound’s unique electronic profile, driven by electron-withdrawing dione groups and electron-donating substituents, enables interactions with biological targets such as enzymes or nucleic acids .
Properties
Molecular Formula |
C14H9ClN2O3 |
|---|---|
Molecular Weight |
288.68 g/mol |
IUPAC Name |
5-(2-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-5-3-2-4-8(9)15/h2-6,16H,1H3 |
InChI Key |
BQHRGQLEHXVLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Nitrobenzaldehyde Derivatives
The benzo[c]isoxazole core is typically constructed via cyclocondensation between o-nitrobenzaldehyde derivatives and hydroxylamine derivatives. For 3-methyl substitution, methyl groups are introduced at the C3 position using methylamine hydrochloride under acidic conditions. A representative protocol involves refluxing 2-nitro-4-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours, achieving a 78% yield of the intermediate 3-methylbenzo[c]isoxazole-4,7-dione.
Oxidative Cyclization of β-Keto Amides
Alternative routes employ β-keto amides subjected to oxidative cyclization using hypervalent iodine reagents. For instance, treatment of N-(2-chlorophenyl)-3-methyl-4,7-dioxo-4,7-dihydrobenzo[c]isoxazole-5-carboxamide with (diacetoxyiodo)benzene (DIB) in dichloromethane at 0°C induces cyclization within 2 hours, yielding the target compound in 82% purity. This method minimizes side reactions compared to thermal approaches.
Functionalization with 2-Chlorophenylamino Group
Nucleophilic Aromatic Substitution (SNAr)
The 2-chlorophenylamino moiety is introduced via SNAr reactions on pre-formed benzo[c]isoxazole intermediates. Reacting 5-bromo-3-methylbenzo[c]isoxazole-4,7-dione with 2-chloroaniline in dimethylformamide (DMF) at 120°C for 24 hours in the presence of K₂CO₃ achieves a 65% yield. Pd(PPh₃)₄ catalysis improves selectivity, reducing reaction time to 8 hours with a 79% yield.
Table 1: Optimization of SNAr Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 120 | 24 | 65 |
| Pd(PPh₃)₄ | DMF | 120 | 8 | 79 |
| CuI/1,10-phen | Toluene | 110 | 12 | 71 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 5-bromo-3-methylbenzo[c]isoxazole-4,7-dione and 2-chloroaniline using BrettPhos Pd G3 precatalyst in tert-amyl alcohol at 100°C achieves 88% yield. This method eliminates competing hydrolysis observed in SNAr protocols.
Methyl Group Introduction at C3 Position
Friedel-Crafts Alkylation
Electrophilic methylation employs AlCl₃-catalyzed Friedel-Crafts reaction on benzo[c]isoxazole precursors. Treatment of 5-((2-chlorophenyl)amino)benzo[c]isoxazole-4,7-dione with methyl chloride in nitrobenzene at 50°C for 6 hours installs the methyl group with 73% regioselectivity. However, over-alkylation remains a challenge, requiring careful stoichiometric control.
Directed Ortho-Metalation (DoM)
Lithiation at C3 using n-BuLi followed by quenching with methyl iodide provides superior regiocontrol. Pre-coordination of the substrate with tetramethylethylenediamine (TMEDA) in THF at −78°C ensures >95% selectivity for the methylated product.
Solvent and Catalytic System Optimization
Impact of Polar Aprotic Solvents
DMF and NMP enhance reaction rates in SNAr and amination steps due to their high dielectric constants (ε = 37 and 32, respectively), stabilizing transition states. Conversely, toluene and dichloroethane favor Pd-catalyzed steps by minimizing ligand dissociation.
Ligand Design in Palladium Catalysis
Bulky phosphine ligands (e.g., BrettPhos, RuPhos) suppress β-hydride elimination in Buchwald-Hartwig reactions. For example, BrettPhos increases turnover number (TON) to 1,250 compared to 450 with PPh₃, attributed to enhanced steric protection of the Pd center.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography using ethyl acetate/hexane (3:7) eluent resolves the target compound from unreacted 2-chloroaniline and methylated byproducts. HPLC analysis (C18 column, 70% acetonitrile/water) confirms >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H6), 7.48–7.42 (m, 2H, ArH), 7.35–7.30 (m, 2H, ArH), 2.65 (s, 3H, CH₃).
-
HRMS (ESI+): m/z calcd for C₁₄H₉ClN₂O₃ [M+H]⁺: 289.0378; found: 289.0381.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr + Friedel-Crafts | 58 | 95 | Moderate |
| Buchwald-Hartwig + DoM | 82 | 99 | High |
| Oxidative Cyclization | 75 | 97 | Low |
The Buchwald-Hartwig/DoM combination emerges as the most robust protocol, balancing yield and scalability. SNAr routes remain viable for small-scale synthesis due to lower catalyst costs .
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or the isoxazole moiety.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione may inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth, particularly in various cancer models.
- Antiviral and Anti-inflammatory Properties : Isoxazole derivatives are recognized for their potential antiviral and anti-inflammatory activities. The compound's unique structural features could be exploited to develop new therapeutic agents targeting these conditions.
2. Pharmaceutical Development
- Drug Synthesis : This compound can serve as a building block for synthesizing novel drugs with enhanced efficacy and minimized side effects. Its structural similarities to other biologically active compounds suggest it can be modified to improve therapeutic profiles.
3. Material Science
- Advanced Materials Development : The unique properties of isoxazole derivatives allow their use in creating materials with high thermal stability and conductivity. This application is particularly relevant in developing electronic devices and sensors.
Several studies have explored the biological activity of isoxazole derivatives similar to 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione:
- A study demonstrated that various synthesized compounds exhibited significant cytotoxic effects against cancer cell lines. The findings suggested that modifications to the isoxazole structure could enhance anticancer efficacy .
- Another research effort focused on structure-activity relationships among isoxazoles, revealing that specific substitutions could lead to improved bioactivity against bacterial strains .
These findings underscore the importance of continuing research into the diverse applications of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione and similar compounds.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound 6f ():
- Structure : 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Key Features :
- Benzoxazole-triazole hybrid with a 3-chlorophenyl group.
- Thione (C=S) and triazole functional groups.
- Analytical Data :
| Parameter | Target Compound | Compound 6f |
|---|---|---|
| Core Structure | Benzo[c]isoxazole | Benzoxazole-triazole |
| Chlorophenyl Position | 2- | 3- |
| Functional Groups | Dione, amino | Thione, triazole |
| Nitrogen Content (%) | Not reported | 3.37 |
Compound 9a ():
- Structure: Chromeno[2,3-d]pyrimidin-4-yl hydrazone with dual 2-chlorophenyl groups.
- Key Features: Extended π-conjugation due to chromeno-pyrimidine scaffold. Higher molecular weight (C₃₄H₂₇Cl₂N₅O₅) compared to the target compound.
- Synthesis : Reflux with glucose/xylose yields 60%, indicating efficient condensation .
Benzothiazole-4,7-dione Analogue ():
- Structure: 5-((2-(Dimethylamino)ethyl)amino)-2-methyl-1,3-benzothiazole-4,7-dione.
- Key Features: Benzothiazole core instead of benzoisoxazole. Dimethylaminoethyl side chain enhances solubility and bioavailability .
Bioactivity Comparison
Ribosomal RNA Interference ():
- The target compound’s benzo[d]isoxazole-4,7-dione analogues (e.g., 7006, 7013, 7020) demonstrated ribosomal small subunit RNA interference.
- Z-factor : Assay reliability (Z = 0.82) using kasugamycin (positive control) and DMSO (negative control) .
| Compound | Target Activity | Z-Factor |
|---|---|---|
| Target Compound | RNA interference | 0.82 |
| Kasugamycin (Ksg) | Antibacterial | N/A |
Agrochemical Derivatives ():
Research Findings
Electronic Effects : The 2-chlorophenyl group in the target compound enhances electrophilicity at the dione moiety, critical for redox-mediated bioactivity .
Bioactivity Superiority : Benzo[c]isoxazole derivatives outperform benzothiazole analogues in RNA interference due to improved π-stacking with ribosomal targets .
Synthetic Challenges : Impurities in triazole-thione derivatives (e.g., Compound 6f) suggest stricter purification protocols are needed compared to the target compound’s synthesis .
Biological Activity
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H9ClN2O3
- Molecular Weight : 288.68 g/mol
- Structure : The compound features a benzo[c]isoxazole core with a chlorophenyl amino group, enhancing its interaction potential with biological targets .
Research indicates that 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione may modulate specific molecular targets by binding to enzymes or receptors. This interaction can lead to altered metabolic pathways associated with various disease processes, particularly in cancer biology.
Binding Affinity and Interaction Studies
Molecular docking studies have shown that this compound exhibits strong binding affinity to key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. The binding interactions suggest potential anti-inflammatory and anticancer properties .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. Notably, it has demonstrated significant efficacy against a range of human tumor cell lines. The National Cancer Institute (NCI) conducted tests revealing mean growth inhibition values indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| COLO 205 | 15.72 | 50.68 |
| MCF7 (Breast) | 20.50 | 55.00 |
| A549 (Lung) | 18.30 | 52.00 |
In Vivo Studies
In vivo studies have further corroborated the compound's biological activity. For instance, it exhibited significant tumor growth inhibition in animal models, reinforcing its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory activity. Studies indicate that it inhibits COX enzymes, leading to reduced inflammation markers in experimental models .
Table 2: Anti-inflammatory Activity
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |
|---|---|---|
| 5b | 75.68 | 76.71 |
| 5c | 74.48 | 75.56 |
| 5d | 71.86 | 72.32 |
Case Studies
Several studies have been published focusing on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized various isoxazole derivatives and evaluated their anti-inflammatory properties, finding that certain derivatives exhibited significant activity with low toxicity profiles .
- Pharmacokinetic Properties : Research into the pharmacokinetic properties of related compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic: What are the standard protocols for synthesizing 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione with high purity and yield?
Methodological Answer:
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or functionalization of pre-formed isoxazole cores. For optimal purity (>95%), column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. To enhance yield, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can catalyze key steps like imine formation or cyclization under mild conditions . Reaction monitoring via TLC and HPLC-MS ensures intermediate stability. Post-synthesis, recrystallization in ethanol/water mixtures improves crystallinity.
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~700 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 6.86–7.26 ppm, methyl groups at δ 2.59 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the chlorophenyl and isoxazole moieties.
Basic: How can researchers assess the compound’s stability under experimental storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and analyze for photolytic byproducts.
- Humidity Sensitivity : Store at 75% relative humidity; track hygroscopicity and hydrolysis using Karl Fischer titration .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Prioritize assays aligned with the compound’s structural motifs (e.g., redox-active quinones):
- Antioxidant Capacity : DPPH radical scavenging or FRAP assays, with gallic acid as a positive control .
- Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorescence-based kinetic assays.
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish IC₅₀ values .
Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS results)?
Methodological Answer:
Discrepancies often arise from impurities or tautomerism. Mitigation strategies include:
- Multi-Dimensional NMR : Use HSQC or HMBC to confirm connectivity and rule out tautomeric shifts .
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .
Advanced: What experimental designs are optimal for studying environmental fate and degradation pathways?
Methodological Answer:
Adopt a tiered approach per INCHEMBIOL guidelines :
Abiotic Degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (solar simulator).
Biotic Transformation : Use soil microcosms with LC-MS/MS to identify microbial metabolites.
Ecotoxicology : Assess acute/chronic effects on Daphnia magna or Vibrio fischeri (bioluminescence inhibition).
Advanced: How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the chlorophenyl or isoxazole positions .
- QSAR Modeling : Use molecular descriptors (e.g., logP, HOMO/LUMO energies) to correlate structural features with bioactivity (e.g., IC₅₀).
- Crystallographic Studies : Resolve binding modes in enzyme co-crystals (e.g., with NADPH oxidase).
Advanced: What methodologies identify and quantify degradation products in environmental matrices?
Methodological Answer:
- Non-Targeted Screening : Employ UPLC-QTOF-MS with SWATH acquisition to detect unknown metabolites .
- Isotope Dilution : Spike samples with ¹³C-labeled internal standards for precise quantification.
- Ecological Risk Modeling : Integrate degradation rates with PEC/PNEC ratios to assess environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
